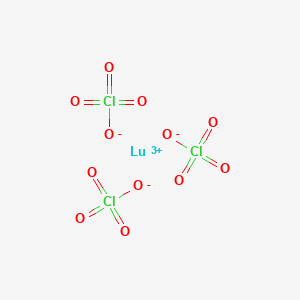
Bis(2-ethoxyethyl) adipate
Overview
Description
Bis(2-ethoxyethyl) adipate is a compound with the molecular formula C14H26O6 . It is also known by other names such as Bis(2-ethoxyethyl)adipate, Hexanedioic acid, bis(2-ethoxyethyl) ester, and Bis(2-ethoxyethyl) hexanedioate .
Synthesis Analysis
Bis-2-ethylhexyl adipate, one of the most commonly used adipates, has been prepared with a biocatalytic route under vacuum in order to remove water produced by the esterification or with acidic ionic liquid catalysis . The synthesis of adipic acid involves the green hydrogen peroxide oxidation of cyclohexene and 2-ethylhexanol through sodium borohydride reduction of 2-ethylhexanal under phase transfer catalysis conditions .Molecular Structure Analysis
The IUPAC name for Bis(2-ethoxyethyl) adipate is bis(2-ethoxyethyl) hexanedioate . The InChI representation is InChI=1S/C14H26O6/c1-3-17-9-11-19-13(15)7-5-6-8-14(16)20-12-10-18-4-2/h3-12H2,1-2H3 . The Canonical SMILES representation is CCOCCOC(=O)CCCCC(=O)OCCOCC .Chemical Reactions Analysis
The synthesis of Bis(2-ethoxyethyl) adipate involves an esterification reaction . The reaction is reversible and the equilibrium can be shifted towards the desired ester by employing a huge excess of alcohol or removing water .Physical And Chemical Properties Analysis
Bis(2-ethoxyethyl) adipate has a molecular weight of 290.35 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 15 .Scientific Research Applications
Polymer Production
Bis(2-ethoxyethyl) adipate (BEA) is a fundamental building block in the making of polymers . It has been utilized for many years in creating polyester resins, polyurethanes, polyamides, polycarbonates, and additional polymers . In polymer production, the monomer undergoes a polycondensation reaction, leading to the formation of a polyester backbone .
Plastic Production
BEA also serves as a plasticizer in the production of plastics . Plasticizers are substances added to materials to increase their plasticity, flexibility, and reduce their brittleness. They are often used in PVC and other plastics .
Elastomer Production
In addition to plastics, BEA is used in the production of elastomers . Elastomers are polymers with viscoelasticity, which means they have both viscosity and elasticity. These materials are commonly found in products like rubber bands, elastic threads, and adhesive tapes .
Polyurethane Stabilization
BEA acts as a stabilizer in crafting polyurethanes . Polyurethanes are a type of polymer that are used in a wide variety of applications, including foams, coatings, adhesives, sealants, and elastomers .
Industrial Product Manufacturing
BEA is a key ingredient in manufacturing a plethora of industrial products such as coatings, adhesives, and sealants . These products have a wide range of applications, from construction and automotive industries to household uses .
Cosmetics Production
The uses of BEA extend to the production of cosmetics . It can be used in the formulation of a variety of cosmetic products, providing benefits such as improved texture, stability, and performance .
Food Additive Production
BEA is also used in the production of food additives . These additives can be used to improve the taste, texture, or shelf life of various food products .
Chemical Analysis
BEA is used in chemical analysis, particularly in the field of chromatography . Chromatography is a technique used to separate the components of a mixture, and BEA can be used as a component of the mobile phase or as a sample in these analyses .
Mechanism of Action
Target of Action
Bis(2-ethoxyethyl) adipate is a polyester-based monomer . Its primary targets are the polymers and other materials that it helps to synthesize .
Mode of Action
The compound interacts with its targets through a polycondensation reaction . This reaction leads to the formation of a polyester backbone, which is a crucial component in the synthesis of various materials .
Biochemical Pathways
It’s known that the compound plays a significant role in the polymer production process, particularly in the formation of the polyester backbone .
Pharmacokinetics
Its molecular weight is known to be 2903526 , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of Bis(2-ethoxyethyl) adipate’s action primarily involve the synthesis of polymers and other materials . By participating in the polycondensation reaction, the compound contributes to the formation of a polyester backbone, thereby influencing the properties of the resulting material .
Action Environment
The action of Bis(2-ethoxyethyl) adipate can be influenced by various environmental factors. For instance, it’s recommended to handle the compound in a well-ventilated place to avoid the formation of dust and aerosols . Additionally, the compound should be kept in a dry, cool, and well-ventilated place to maintain its stability .
properties
IUPAC Name |
bis(2-ethoxyethyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O6/c1-3-17-9-11-19-13(15)7-5-6-8-14(16)20-12-10-18-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEMMCIKSMMBDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)CCCCC(=O)OCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059371 | |
| Record name | Bis(2-ethoxyethyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109-44-4 | |
| Record name | Bis(2-ethoxyethyl) adipate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-ethoxyethyl) adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-ethoxyethyl) adipate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanedioic acid, 1,6-bis(2-ethoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-ethoxyethyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-ethoxyethyl) adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI(2-ETHOXYETHYL)ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TK5I9N0LM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![1-Azaspiro[4.5]decane](/img/structure/B86638.png)